methyl 5-ethylnicotinate methyl 5-ethylnicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14385136
InChI: InChI=1S/C9H11NO2/c1-3-7-4-8(6-10-5-7)9(11)12-2/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

methyl 5-ethylnicotinate

CAS No.:

Cat. No.: VC14385136

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-ethylnicotinate -

Specification

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name methyl 5-ethylpyridine-3-carboxylate
Standard InChI InChI=1S/C9H11NO2/c1-3-7-4-8(6-10-5-7)9(11)12-2/h4-6H,3H2,1-2H3
Standard InChI Key SVJRFDLLBQTDOV-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=CN=C1)C(=O)OC

Introduction

Structural and Chemical Properties of Methyl 5-Ethylnicotinate

Methyl 5-ethylnicotinate (C₉H₁₁NO₂) consists of a pyridine core with two functional groups: a methyl ester at position 3 and an ethyl substituent at position 5. The pyridine ring’s electron-deficient nature influences its reactivity, particularly in electrophilic substitution reactions. The ester group enhances solubility in organic solvents, while the ethyl side chain may modulate lipophilicity, a critical factor in drug design .

Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) optimizations of similar nicotinate derivatives reveal planar pyridine rings with slight distortions due to substituent steric effects . The methyl ester group adopts a conformation that minimizes steric hindrance with the ethyl group. Molecular electrostatic potential (MEP) maps of analogous compounds show nucleophilic regions near the ester oxygen atoms and electrophilic zones around the pyridine nitrogen . These features suggest potential binding interactions with biological targets, such as enzymes involved in cardiovascular diseases .

Physicochemical Properties

  • Molecular Weight: 165.19 g/mol

  • LogP (Predicted): ~1.8 (indicating moderate lipophilicity)

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DCM, THF) and sparingly soluble in water due to the ester group .

Synthesis and Optimization

Synthetic Pathways

The synthesis of methyl 5-ethylnicotinate can be inferred from protocols for related nicotinate esters :

Step 1: Preparation of 5-Ethylnicotinic Acid
5-Ethylpyridine is carboxylated at position 3 using a Kolbe-Schmitt reaction, yielding 5-ethylnicotinic acid.

Step 2: Esterification
The carboxylic acid is reacted with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester:

5-Ethylnicotinic Acid+CH₃OHH+Methyl 5-Ethylnicotinate+H₂O\text{5-Ethylnicotinic Acid} + \text{CH₃OH} \xrightarrow{\text{H}^+} \text{Methyl 5-Ethylnicotinate} + \text{H₂O}

Step 3: Purification
Crude product is purified via column chromatography or recrystallization. Yields for analogous reactions range from 65% to 75% .

Table 1: Optimization of Esterification Conditions

ParameterOptimal ConditionYield (%)
CatalystH₂SO₄72
Temperature65°C70
SolventMethanol68

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine H-2 and H-4: δ 8.70 (d, J = 5.2 Hz), 8.10 (d, J = 7.8 Hz) .

    • Ethyl group: δ 1.35 (t, J = 7.5 Hz, 3H), 2.70 (q, J = 7.5 Hz, 2H).

    • Methoxy group: δ 3.95 (s, 3H) .

  • ¹³C NMR (100 MHz, CDCl₃):

    • Ester carbonyl: δ 166.5.

    • Pyridine carbons: δ 148.2 (C-3), 137.5 (C-5), 123.4 (C-2) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ = 166.0863 (Calculated: 166.0868 for C₉H₁₁NO₂) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1720 cm⁻¹ (C=O stretch), 1270 cm⁻¹ (C-O ester) .

Analytical Methods for Quantification

High-Performance Thin-Layer Chromatography (HPTLC)

  • Stationary Phase: Silica gel 60 F₂₅₄.

  • Mobile Phase: Toluene:chloroform:methanol (5:4:1) .

  • Detection: UV at 235 nm; Rf ≈ 0.35–0.53 .

High-Performance Liquid Chromatography (HPLC)

  • Column: C8 reverse-phase.

  • Mobile Phase: Methanol:water (70:30).

  • Retention Time: ~2.8 min .

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